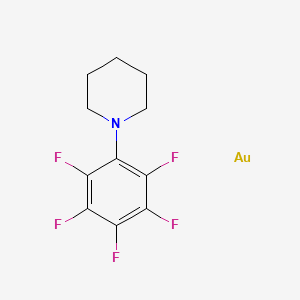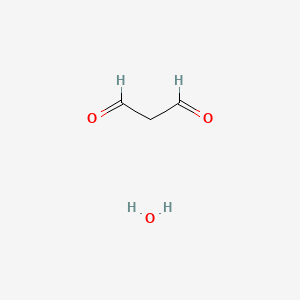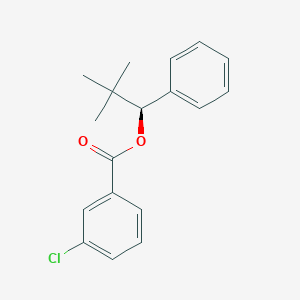
1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one is an organic compound that features an anthracene moiety attached to a propenone structure with an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one typically involves the condensation of anthracene-9-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction can yield anthracene derivatives with altered electronic properties.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated or nitrated anthracene compounds.
Applications De Recherche Scientifique
1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mécanisme D'action
The mechanism of action of 1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one is primarily based on its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in applications such as fluorescence imaging and OLEDs. The anthracene moiety plays a crucial role in these processes due to its ability to participate in π-π interactions and its high fluorescence quantum yield .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison
1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one is unique due to the presence of the ethoxy group and the propenone structure, which can influence its electronic properties and reactivity. Compared to other anthracene derivatives, this compound may exhibit different photophysical behaviors and chemical reactivity, making it suitable for specific applications in materials science and organic electronics .
Propriétés
Numéro CAS |
821004-00-6 |
|---|---|
Formule moléculaire |
C19H16O2 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
1-anthracen-9-yl-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C19H16O2/c1-2-21-12-11-18(20)19-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)19/h3-13H,2H2,1H3 |
Clé InChI |
OWMXQRZSIWKUJJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC=CC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


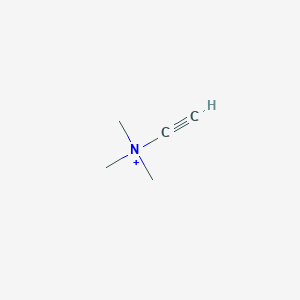
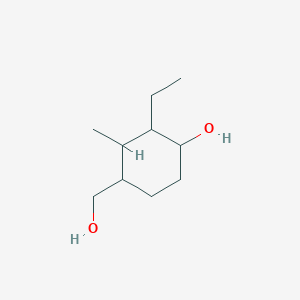

![2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B12534586.png)

![4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12534601.png)
![1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one](/img/structure/B12534602.png)
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)-](/img/structure/B12534607.png)
![5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole](/img/structure/B12534612.png)
![5-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534618.png)
